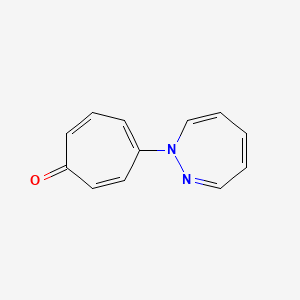![molecular formula C18H24N2S2 B14310312 2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine CAS No. 114739-34-3](/img/structure/B14310312.png)
2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine is a complex organic compound characterized by the presence of disulfide linkages and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine typically involves the reaction of pyridine derivatives with disulfide-containing intermediates. One common method includes the use of 2-methylpropane-1,2-diol as a starting material, which undergoes oxidation to form the corresponding disulfide. This intermediate is then reacted with pyridine under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using robust oxidizing agents and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and ensure the stability of the disulfide linkages.
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine undergoes various chemical reactions, including:
Oxidation: The disulfide linkages can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a redox-active compound in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting redox-sensitive pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine involves its ability to undergo redox reactions, which can modulate various biochemical pathways. The disulfide linkages can be reduced to thiols, which can interact with cellular thiol-disulfide exchange systems, affecting protein function and signaling pathways.
Comparación Con Compuestos Similares
2,2’-Disulfanediylbis(ethane-1-ol): Similar disulfide linkages but with different alkyl groups.
2,2’-Disulfanediylbis(N-methylethan-1-amine): Contains disulfide linkages and amine groups instead of pyridine rings.
Uniqueness: 2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine is unique due to the presence of both disulfide linkages and pyridine rings, which confer distinct redox properties and reactivity. This combination makes it particularly valuable in applications requiring redox modulation and functionalization of pyridine rings.
Propiedades
Número CAS |
114739-34-3 |
|---|---|
Fórmula molecular |
C18H24N2S2 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
2-[2-methyl-1-[(2-methyl-2-pyridin-2-ylpropyl)disulfanyl]propan-2-yl]pyridine |
InChI |
InChI=1S/C18H24N2S2/c1-17(2,15-9-5-7-11-19-15)13-21-22-14-18(3,4)16-10-6-8-12-20-16/h5-12H,13-14H2,1-4H3 |
Clave InChI |
LFKCTBZYYXPNBM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CSSCC(C)(C)C1=CC=CC=N1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)
![4-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B14310243.png)

![3,3'-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14310269.png)



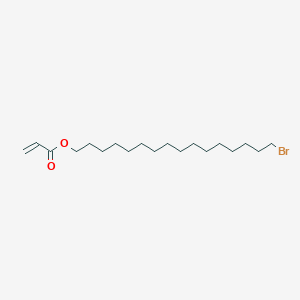
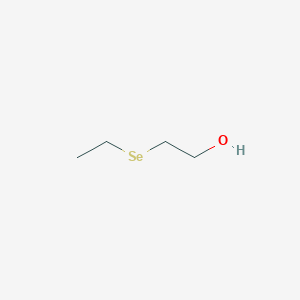
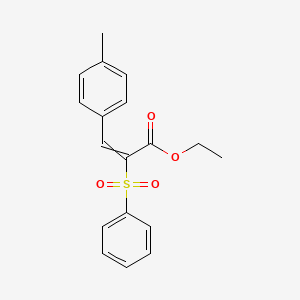
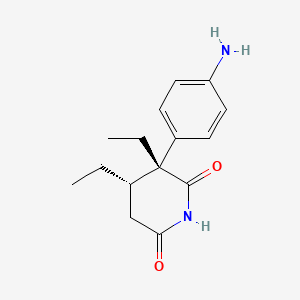
![6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B14310309.png)
